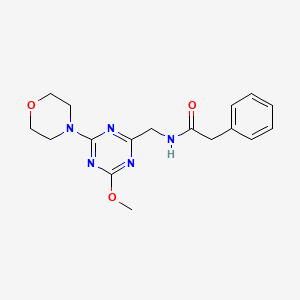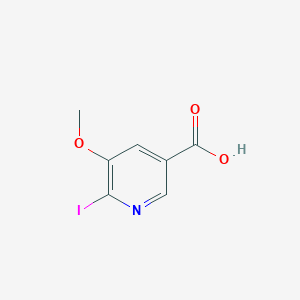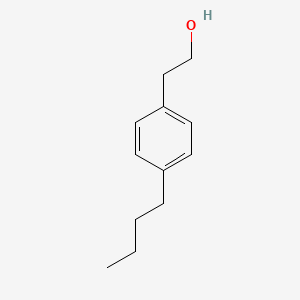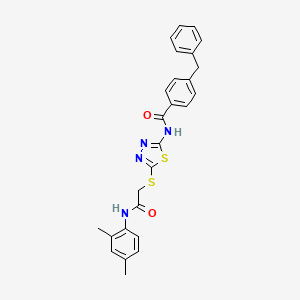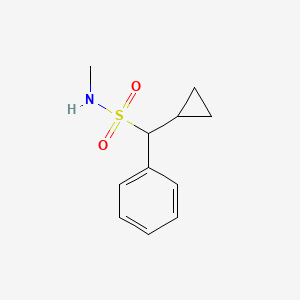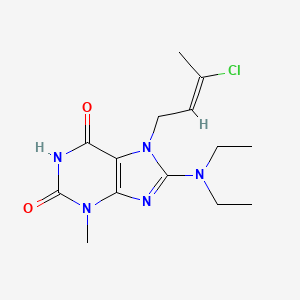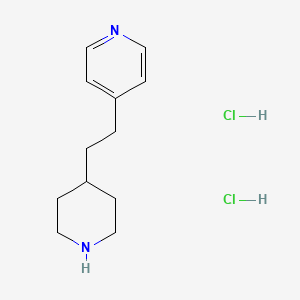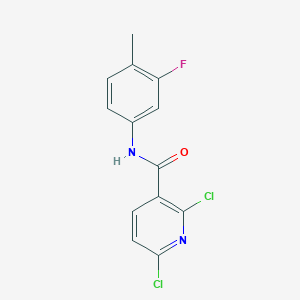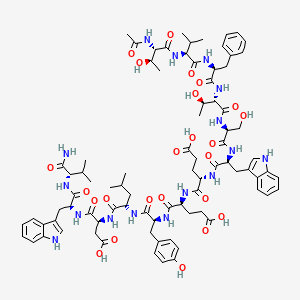
Tvftsweeyldwv
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Tvftsweeyldwv” is a peptide sequence, also known as Pep2-8 . It is a potent PCSK9 (proprotein convertase subtilisin/kexin type 9) inhibitor that selectively binds to PCSK9 and interferes with LDL receptor binding to PCSK9 . It restores LDL receptor function and LDL uptake of PCSK9-treated HepG2 cells .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the peptide “Tvftsweeyldwv” (Pep2-8), focusing on six unique applications:
Cholesterol Management
Tvftsweeyldwv: has shown significant potential in managing cholesterol levels by inhibiting the PCSK9/LDLR protein-protein interaction. This inhibition increases the LDL receptor (LDLR) levels on the cellular membrane, enhancing the uptake of low-density lipoprotein (LDL) and reducing plasma LDL-cholesterol levels . This makes it a promising candidate for developing new hypocholesterolemic agents.
Cardiovascular Disease Prevention
By effectively lowering LDL-cholesterol levels, Tvftsweeyldwv contributes to the prevention of cardiovascular diseases. Elevated LDL-cholesterol is a major risk factor for atherosclerosis and subsequent cardiovascular events. The peptide’s ability to enhance LDL uptake by liver cells can help mitigate these risks .
Therapeutic Alternatives to Monoclonal Antibodies
The high cost and low patient compliance associated with monoclonal antibodies for PCSK9 inhibition have driven the search for alternative therapiesTvftsweeyldwv and its analogs offer a cost-effective and patient-friendly alternative, potentially improving treatment adherence and outcomes .
Gene Therapy and Genetic Research
Tvftsweeyldwv: can be utilized in gene therapy research aimed at silencing the PCSK9 gene. By understanding the peptide’s interaction with PCSK9, researchers can develop gene-silencing techniques that mimic its inhibitory effects, providing a novel approach to managing hypercholesterolemia .
Drug Development and Pharmacology
The peptide serves as a model for developing small molecule inhibitors that can disrupt the PCSK9/LDLR interaction. This research can lead to the creation of new drugs that are more efficient and have fewer side effects compared to current treatments .
Nutritional Science and Functional Foods
Research into Tvftsweeyldwv has implications for nutritional science, particularly in the development of functional foods that can naturally inhibit PCSK9. Foods containing natural PCSK9 inhibitors, inspired by the peptide’s mechanism, could be developed to help manage cholesterol levels through diet .
作用机制
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H110N16O24/c1-40(2)31-57(74(114)94-62(36-66(109)110)77(117)92-61(79(119)97-67(41(3)4)71(84)111)35-49-38-86-54-22-16-14-20-52(49)54)90-75(115)58(33-47-23-25-50(104)26-24-47)91-73(113)56(28-30-65(107)108)88-72(112)55(27-29-64(105)106)89-76(116)60(34-48-37-85-53-21-15-13-19-51(48)53)93-80(120)63(39-100)96-82(122)70(44(8)102)99-78(118)59(32-46-17-11-10-12-18-46)95-81(121)68(42(5)6)98-83(123)69(43(7)101)87-45(9)103/h10-26,37-38,40-44,55-63,67-70,85-86,100-102,104H,27-36,39H2,1-9H3,(H2,84,111)(H,87,103)(H,88,112)(H,89,116)(H,90,115)(H,91,113)(H,92,117)(H,93,120)(H,94,114)(H,95,121)(H,96,122)(H,97,119)(H,98,123)(H,99,118)(H,105,106)(H,107,108)(H,109,110)/t43-,44-,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPZALWAWWEEDP-NXXUBLNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H110N16O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1715.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine](/img/structure/B2665632.png)
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2665633.png)
![3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2665634.png)
